S-(3-Nitrophenyl) dimethylcarbamothioate
Overview
Description
S-(3-Nitrophenyl) dimethylcarbamothioate: is an organosulfur compound with the molecular formula C9H10N2O3S It is characterized by the presence of a nitrophenyl group attached to a dimethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Nitrophenyl) dimethylcarbamothioate typically involves the reaction of 3-nitrophenol with dimethylcarbamothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production methods may also include purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: S-(3-Nitrophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of S-(3-aminophenyl) dimethylcarbamothioate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: S-(3-aminophenyl) dimethylcarbamothioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(3-Nitrophenyl) dimethylcarbamothioate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organosulfur compounds and is involved in various chemical transformations.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in studies related to enzyme inhibition or as a probe to investigate biochemical pathways.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers explore its pharmacological properties to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be involved in the formulation of pesticides or other agrochemicals.
Mechanism of Action
The mechanism of action of S-(3-Nitrophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate
- S-(4-Chloro-2-nitrophenyl) dimethylcarbamothioate
- S-(4-Bromo-2-nitrophenyl) dimethylcarbamothioate
Comparison: S-(3-Nitrophenyl) dimethylcarbamothioate is unique due to the position of the nitro group on the phenyl ring. This positional difference can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs with different substituents (e.g., fluoro, chloro, bromo), this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
S-(3-nitrophenyl) N,N-dimethylcarbamothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEQSLOXCQIAOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305725 | |
Record name | S-(3-Nitrophenyl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13511-86-9 | |
Record name | NSC171517 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-(3-Nitrophenyl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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